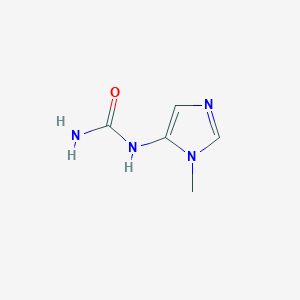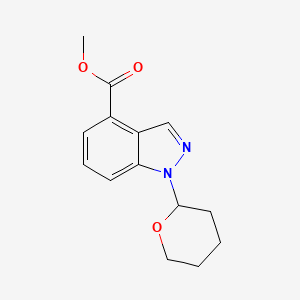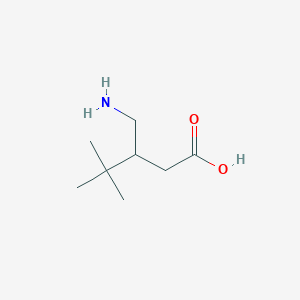
3-(Aminomethyl)-4,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4,4-dimethylpentanoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the treatment of various neurological disorders, including epilepsy and neuropathic pain . It is a derivative of 3-alkyl-GABA analogs and has been studied extensively for its potent anticonvulsant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4,4-dimethylpentanoic acid involves several steps. One of the common methods includes the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce 3-isobutylglutaric anhydride as an intermediate . This intermediate is then subjected to further reactions to yield the final product. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is optimized to avoid the use of expensive and environmentally harmful reagents . The process involves the use of recoverable reagents and solvents, which not only reduce costs but also minimize environmental impact. The final product is characterized using techniques such as FT-IR and HPLC to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Aminomethyl)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high yield and selectivity.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .
Applications De Recherche Scientifique
3-(Aminomethyl)-4,4-dimethylpentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain . The compound is also used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways in the nervous system . It acts as an analog of gamma-aminobutyric acid (GABA), binding to GABA receptors and modulating their activity. This modulation leads to the inhibition of neuronal excitability, which is beneficial in treating conditions like epilepsy and neuropathic pain .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-(Aminomethyl)-4,4-dimethylpentanoic acid include other GABA analogs such as pregabalin and gabapentin . These compounds share structural similarities and are used for similar therapeutic purposes.
Uniqueness: What sets this compound apart from other similar compounds is its specific structural modifications, which enhance its potency and efficacy as an anticonvulsant . Additionally, its optimized synthesis and production methods make it a more environmentally friendly and cost-effective option for industrial applications .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-(aminomethyl)-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)6(5-9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
Clé InChI |
MDSUUXKSWCTICT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B12821629.png)
![(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid](/img/structure/B12821636.png)

![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)


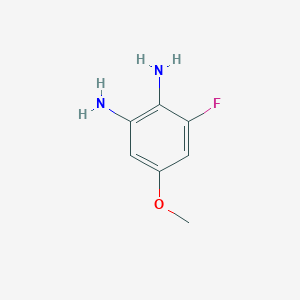
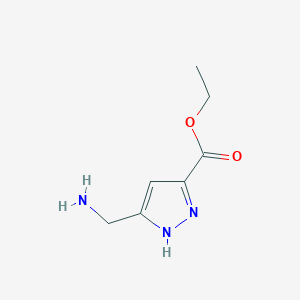
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)

